2-(3,4,5-Trichlorophenoxy)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trichlorophenoxy)propanoic acid, also known as fenoprop or Silvex, is an organic compound with the chemical formula C9H7Cl3O3. It is a phenoxy herbicide and a plant growth regulator. This compound is an analog of 2,4,5-trichlorophenoxyacetic acid, where the acetic acid side chain is replaced with a propanoic acid group .
Preparation Methods
2-(3,4,5-Trichlorophenoxy)propanoic acid can be synthesized through the reaction of 3,4,5-trichlorophenol with propanoic acid under high-temperature conditions. The reaction typically involves the use of a strong acid catalyst to facilitate the esterification process . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-(3,4,5-Trichlorophenoxy)propanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide for substitution.
Scientific Research Applications
2-(3,4,5-Trichlorophenoxy)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trichlorophenoxy)propanoic acid involves mimicking the auxin growth hormone indoleacetic acid (IAA). When applied to plants, it induces rapid and uncontrolled growth, leading to the death of the plant . The compound targets the auxin receptors in plants, disrupting normal growth processes and causing abnormal cell elongation and division .
Comparison with Similar Compounds
2-(3,4,5-Trichlorophenoxy)propanoic acid is similar to other phenoxy herbicides such as 2,4-dichlorophenoxyacetic acid (2,4-D) and 2,4,5-trichlorophenoxyacetic acid (2,4,5-T). it is unique due to the presence of an additional methyl group, which creates a chiral center in the molecule. This chiral center contributes to its specific biological activity, particularly in the (2R)-isomer . Similar compounds include:
- 2,4-dichlorophenoxyacetic acid (2,4-D)
- 2,4,5-trichlorophenoxyacetic acid (2,4,5-T)
- 4-chloro-2-methylphenoxyacetic acid (MCPA)
Properties
CAS No. |
949-60-0 |
---|---|
Molecular Formula |
C9H7Cl3O3 |
Molecular Weight |
269.5 g/mol |
IUPAC Name |
2-(3,4,5-trichlorophenoxy)propanoic acid |
InChI |
InChI=1S/C9H7Cl3O3/c1-4(9(13)14)15-5-2-6(10)8(12)7(11)3-5/h2-4H,1H3,(H,13,14) |
InChI Key |
JMWCQMWRGTXVBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC(=C(C(=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.